molecular formula C11H8FNO2 B8461564 6-Fluoro-8-methoxyquinoline-2-carbaldehyde

6-Fluoro-8-methoxyquinoline-2-carbaldehyde

Cat. No. B8461564
M. Wt: 205.18 g/mol
InChI Key: NJPOECSILPUGRN-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

To 6-fluoro-8-methoxy-2-methylquinoline (500 mg, 2.62 mmol) in dioxane/water (5 mL/0.5 mL) at ambient temperature was added selenium dioxide (348 mg, 3.14 mmol) and the reaction was heated to reflux for 2-3 hours. After cooling, the reaction was filtered and the solids were washed with DCM. The filtrate was dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by reverse phase chromatography (SP4, 25M, eluting with a gradient of water/ACN 100:0 to 0:100, 20 column volumes) to yield 6-fluoro-8-methoxyquinoline-2-carbaldehyde (423 mg, 78.8% yield) as a tan solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7]([CH3:14])[CH:6]=[CH:5]2.[Se](=O)=[O:16]>O1CCOCC1.O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7]([CH:14]=[O:16])[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=C(C1)OC)C
Name
Quantity
348 mg
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the solids were washed with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase chromatography (SP4, 25M
WASH
Type
WASH
Details
eluting with a gradient of water/ACN 100:0 to 0:100, 20 column volumes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC(=NC2=C(C1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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